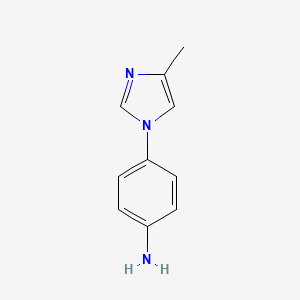

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPTRYCQKQLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580985 | |

| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102791-87-7 | |

| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine?

An In-depth Technical Guide to the Chemical Properties of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine

Introduction

This compound is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a reactive aniline moiety and a versatile imidazole ring, makes it a valuable intermediate in the synthesis of pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The imidazole motif is a common feature in many biologically active molecules, prized for its ability to participate in hydrogen bonding and coordinate with metal ions, which is fundamental to many enzymatic processes.[1]

Molecular Structure and Identification

The foundational aspect of understanding any chemical compound is its structure. This compound consists of a benzenamine (aniline) ring where the nitrogen atom is para to the point of attachment of a 4-methylimidazole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| CAS Number | 75815-15-5[2] |

The structure combines the nucleophilic character of the aniline nitrogen with the unique electronic and coordinating properties of the imidazole ring. The methyl group at the 4-position of the imidazole ring can influence the steric and electronic properties of the molecule compared to its unsubstituted counterpart.

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented in patent literature, often as a key step in the production of tyrosine kinase inhibitors.[3][4] A common strategy involves the coupling of a substituted phenylamine with 4-methylimidazole, followed by reduction of a nitro group if a nitroaniline precursor is used.

Protocol: Ullmann Condensation Approach

A prevalent method for synthesizing aryl-imidazole linkages is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an imidazole in the presence of a copper catalyst and a base.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 4-bromoaniline (1 equivalent), 4-methylimidazole (1.2 equivalents), potassium carbonate (K₂CO₃) as the base (2 equivalents), and a copper(I) iodide (CuI) catalyst (0.1 equivalents).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 120-150°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Flow: Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway. The choice of starting materials, particularly the use of a nitro-substituted benzene, is a common industrial strategy as the nitro group can be efficiently reduced to the target amine in the final step.[3][4]

Caption: Generalized synthesis of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this specific compound are not widely published in peer-reviewed journals. However, data can be aggregated from chemical supplier databases and computational predictions.

| Property | Value/Information | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |

| pKa | The aniline amine (NH₂) is weakly basic. The imidazole ring has both acidic (N-H) and basic (lone pair on N) sites. | Inferred from structure |

| LogP | 2.78 (Predicted) | [5] |

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated public spectral database for this specific molecule is scarce, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the protons on the phenylene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the aniline ring will show a characteristic splitting pattern.

-

Imidazole Protons: Two signals for the protons on the imidazole ring would be expected, likely in the δ 7.0-8.5 ppm range.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region, typically around δ 2.1-2.3 ppm.[3]

-

Amine Protons: A broad singlet for the amine (NH₂) protons, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the ten unique carbon atoms would be observed. The carbons of the benzene and imidazole rings would resonate in the δ 110-150 ppm region. The methyl carbon would appear significantly upfield.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule would readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 174.10.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Characteristic stretches for the primary amine (NH₂) would be observed in the 3300-3500 cm⁻¹ region.

-

C=C and C=N Stretching: Aromatic and imidazole ring stretches would appear in the 1400-1600 cm⁻¹ region.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the aniline amine and the imidazole ring.

-

Aniline Moiety: The primary amine is a nucleophilic center and can undergo a variety of reactions common to anilines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a key reaction for its use as an intermediate in the synthesis of drugs like Nilotinib.[4]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

-

Imidazole Ring: The imidazole ring is aromatic and relatively stable. The lone pair of electrons on the non-protonated nitrogen atom can act as a ligand to coordinate with metal ions.

Stability and Storage: The compound should be stored in a cool, dry place away from light and oxidizing agents. Like many anilines, it may be susceptible to air oxidation, which can lead to discoloration over time. Storage under an inert atmosphere is recommended for long-term preservation of purity.

Applications in Research and Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals.

-

Tyrosine Kinase Inhibitors: This molecule is a well-established building block for the synthesis of Nilotinib (Tasigna), a medication used to treat chronic myelogenous leukemia (CML).[4] In the synthesis of Nilotinib, the aniline group of this compound is acylated in an amide bond-forming reaction.[6]

-

Medicinal Chemistry: The imidazole-aniline scaffold is of broad interest in medicinal chemistry. Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][7] This makes this compound a valuable starting material for the development of new therapeutic agents.

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of high-value pharmaceutical products. While comprehensive, publicly available data on all its chemical properties remains somewhat limited, its synthetic pathways and principal applications are well-established. This guide consolidates the available technical information, providing a foundational resource for scientists and researchers working with this important chemical intermediate. The structural motifs present in this molecule continue to be explored for the rational design of novel inhibitors for various therapeutic targets.[8]

References

-

Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.

-

Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. IPINDIA.

-

4-(4-methyl-1H-imidazol-5-yl)benzenamine | 75815-15-5. ChemicalBook.

-

Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. ChemScene.

-

Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. PubMed.

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry.

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-methyl-1H-imidazol-5-yl)benzenamine | 75815-15-5 [chemicalbook.com]

- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 4. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 5. chemscene.com [chemscene.com]

- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure elucidation of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine

An In-Depth Technical Guide to the Structure Elucidaion of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine

Abstract

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical integration of results to build an unassailable structural proof. We will detail field-proven protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, presenting predicted data and the underlying principles of spectral interpretation. The core philosophy of this guide is that each analytical step should be a self-validating system, collectively contributing to the definitive structural assignment of the target molecule.

Introduction and Strategic Overview

The process of characterizing a novel chemical entity or verifying the identity of a synthesized compound is a cornerstone of chemical research and development.[1][2] this compound is a heterocyclic compound featuring a substituted aniline core, a structural motif prevalent in medicinal chemistry and materials science. Its synthesis, often achieved through cross-coupling methodologies like the Ullmann condensation, necessitates rigorous structural verification to confirm regiochemistry and overall integrity.[3][4][5]

This guide eschews a one-size-fits-all template, instead adopting a logical, problem-solving approach to structure elucidation. Our strategy is built on the synergistic application of three core analytical techniques:

-

Mass Spectrometry (MS): To establish the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and determine atomic connectivity.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[6][7]

By integrating the data from these orthogonal techniques, we create a validation network that confirms the structure of this compound with a high degree of confidence.

Molecular Structure and Synthetic Context

The target molecule, this compound, possesses a molecular formula of C₁₀H₁₁N₃. Its structure consists of a 4-methylimidazole ring N-arylated to a para-substituted aniline ring.

Caption: Molecular structure of this compound.

A common synthetic route to this class of compounds is the copper-catalyzed Ullmann condensation, coupling 4-methylimidazole with a para-haloaniline (e.g., 4-fluoroaniline or 4-bromoaniline).[3][8] This synthetic context is vital, as it informs our expectations; we anticipate a product with the combined mass of the two precursors and a connectivity consistent with N-arylation.

Mass Spectrometry: The Foundational Measurement

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first-line technique. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical, self-validating step; if the measured mass does not correspond to the expected formula (C₁₀H₁₁N₃), all subsequent structural analysis is moot. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, simplifying data interpretation.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Predicted Data & Interpretation

The data from HRMS will confirm the elemental composition and suggest key fragmentation pathways.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Species | Formula | Calculated Exact Mass (m/z) | Expected Observation |

| [M] | C₁₀H₁₁N₃ | 173.0953 | --- |

| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 | The base peak or a very prominent peak. |

| Fragment 1 | C₉H₈N₂⁺ | 144.0682 | Loss of the aminophenyl radical from a fragment. |

| Fragment 2 | C₄H₅N₂⁺ | 81.0447 | Represents the protonated 4-methylimidazole moiety. |

Fragmentation Analysis: Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ ion (m/z 174.1) and subjecting it to collision-induced dissociation (CID). The expected fragmentation would involve the cleavage of the C-N bond between the two rings, yielding characteristic fragments.

Caption: Predicted major fragmentation pathway in MS/MS analysis.

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the constitution—the precise arrangement and connectivity of the atoms.[6][9] ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination provides a definitive "fingerprint" of the molecule. For a structure like this, where regiochemistry is key (i.e., confirming the para-substitution), NMR is indispensable.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and ensures exchangeable protons (like those on the NH₂ group) are observable.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence) to observe all carbon signals as singlets and determine their type (CH₃, CH₂, CH, C).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The symmetry of the para-substituted benzene ring simplifies the aromatic region into an AA'BB' system, which often appears as two distinct doublets.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Imidazole-H (C5-H) | ~7.1-7.3 | Singlet (s) | 1H | Proton on the imidazole ring, adjacent to the methyl group. |

| Imidazole-H (C2-H) | ~7.8-8.0 | Singlet (s) | 1H | Proton on the imidazole ring between the two nitrogen atoms; more deshielded. |

| Aromatic-H (ortho to NH₂) | ~6.7-6.9 | Doublet (d) | 2H | Shielded by the electron-donating NH₂ group. |

| Aromatic-H (ortho to Imidazole) | ~7.2-7.4 | Doublet (d) | 2H | Deshielded relative to the other aromatic protons. |

| Amine-H (NH₂) | ~5.0-5.5 | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift can vary with concentration and temperature. |

| Methyl-H (CH₃) | ~2.1-2.3 | Singlet (s) | 3H | Aliphatic protons attached to the imidazole ring. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Proton-decoupled ¹³C NMR will show 8 distinct signals, as two pairs of carbons in the symmetric benzene ring are chemically equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Methyl (CH₃) | ~13-15 | Standard aliphatic sp³ carbon. |

| Aromatic C (ortho to NH₂) | ~114-116 | Shielded by the strong electron-donating effect of the amine group. |

| Imidazole C5 | ~118-120 | Carbon in the imidazole ring. |

| Aromatic C (ortho to Imidazole) | ~122-124 | Less shielded aromatic carbon. |

| Aromatic C (ipso to Imidazole) | ~130-133 | Quaternary carbon attached to the imidazole nitrogen. |

| Imidazole C4 | ~135-137 | Quaternary carbon bearing the methyl group. |

| Imidazole C2 | ~138-140 | Carbon between two nitrogens, significantly deshielded. |

| Aromatic C (ipso to NH₂) | ~145-148 | Quaternary carbon attached to the electron-donating amine group. |

Infrared Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[1][10] While NMR and MS provide the core structural data, IR serves as a crucial cross-check. For this molecule, we expect to see characteristic absorptions for the N-H bonds of the amine, aromatic C-H bonds, and the C=C/C=N bonds of the aromatic and imidazole rings. The presence of the N-H stretch is a particularly important piece of confirmatory data.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

-

Background: Run a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) absorptions.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3150-3050 | C-H Stretch | Aromatic & Imidazole C-H |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Stretch | Aromatic & Imidazole Rings |

Integrated Analysis Workflow: From Data to Structure

Expertise & Causality: No single technique is sufficient for unambiguous elucidation. The power of this approach lies in the logical integration of all data points. The workflow is a process of hypothesis generation and validation.

Caption: Logical workflow for integrated structure elucidation.

-

Start with MS: The HRMS data confirms the elemental formula is C₁₀H₁₁N₃. This is our foundational hypothesis.

-

Consult IR: The FTIR spectrum shows strong N-H stretching bands (~3400 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹), confirming the presence of a primary amine and aromatic rings, consistent with the proposed structure.

-

Map with NMR:

-

The ¹H NMR integration (totaling 11 protons) matches the formula. The presence of two aromatic doublets (2H each) confirms para-substitution. The distinct signals for the methyl group and the two imidazole protons fit the 4-methylimidazole moiety. The broad NH₂ signal aligns with the amine group.

-

The ¹³C NMR shows the correct number of signals (8) for the proposed structure's symmetry. The chemical shifts align with expectations for aromatic, imidazole, and aliphatic carbons.

-

-

Final Validation: All data points are congruent. The molecular formula from MS, the functional groups from IR, and the specific atomic connectivity from NMR all converge to support only one possible structure: this compound.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically acquiring and interpreting data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a researcher can build a robust and self-validating case for the molecule's identity. This guide has outlined not just the "how" but the "why" of each step, emphasizing a logical workflow where each piece of evidence corroborates the others. This rigorous methodology ensures the scientific integrity required for advanced research, drug discovery, and chemical development.

References

- Savita Pall, A. and Chemistry, A. (n.d.). Determination of Structure: Modern Analytical Techniques.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

National Research Council (US) Committee on Challenges for the Chemical Sciences in the 21st Century. (2003). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press (US). Available at: [Link]

-

Breitenstein, W., Furet, P., & Zimmermann, J. (2004). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. World Intellectual Property Organization. Available at: [Link]

-

CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education. Available at: [Link]

-

Wikipedia. (2023). Ullmann condensation. In Wikipedia. Available at: [Link]

-

Supporting Information for publications. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3225–3228. Available at: [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (2017). Which is the best analytical technique for structure determination?. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Supporting Information for publications. (n.d.). American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of tetrasubstituted imidazoles 13. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles. Available at: [Link]

-

Supplementary data. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-(1H-Imidazole-1-yl)-N-propylbenzenamine. Available at: [Link]

-

MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

-

Journal of Scientific Research. (2020). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

-

Journal of Current Pharmaceutical Research. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

-

NIH National Library of Medicine. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Available at: [Link]

-

NIH National Library of Medicine. (2020). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3983-3998. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

-

NIH National Library of Medicine. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

-

Der Pharma Chemica. (2014). One Pot Synthesis of (4z)-4-(Benzylidene/Substituted Benzylidene)-1n-Methyl-2-(Styryl/Substituted Styryl)-1h-Imidazol-5(4h)-One Derivatives and their Anti-Bacterial Activity Evaluation. Available at: [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2019). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole. Available at: [Link]

Sources

- 1. savitapall.com [savitapall.com]

- 2. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine: A Key Building Block in Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a crucial chemical intermediate, recognized for its role in the synthesis of a variety of pharmacologically active compounds. Notably, it forms a core component of several tyrosine kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a detailed, scientifically grounded pathway for the synthesis of this important molecule, emphasizing the rationale behind methodological choices and providing robust, replicable protocols.

The synthetic strategy presented herein is a well-established two-step process that is both efficient and scalable. This pathway involves an initial N-arylation of 4-methylimidazole with a suitable nitro-substituted aryl halide, followed by the reduction of the nitro group to the desired primary amine. This approach is favored for its high yields and the ready availability of the starting materials.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of 1-(4-nitrophenyl)-4-methyl-1H-imidazole. This step involves the formation of a carbon-nitrogen bond between the imidazole ring and the nitrophenyl group. This can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction or a transition metal-catalyzed cross-coupling reaction, such as the Ullmann condensation.

-

Step 2: Synthesis of this compound. This final step involves the reduction of the nitro group of the intermediate compound to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

The overall synthetic workflow is depicted in the following diagram:

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol: SNAr

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylimidazole | 82.10 | 6.57 g | 0.08 |

| 1-Fluoro-4-nitrobenzene | 141.10 | 11.29 g | 0.08 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.06 g | 0.08 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylimidazole (6.57 g, 0.08 mol), 1-fluoro-4-nitrobenzene (11.29 g, 0.08 mol), and potassium carbonate (11.06 g, 0.08 mol).

-

Add dimethyl sulfoxide (100 mL) to the flask.

-

Heat the reaction mixture to 110°C and stir for 24-48 hours under a dry atmosphere (e.g., nitrogen or argon). [1]4. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Dry the crude product in a vacuum oven at 50-60°C.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: 80-90%

Method B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is also effective for the N-arylation of imidazoles. [2][3]This method is particularly useful when less reactive aryl halides (e.g., chlorides or bromides) are used. Modern protocols often employ ligands to facilitate the reaction under milder conditions. [4][5] Reaction Principle: The catalytic cycle is believed to involve the formation of a copper(I)-imidazolide complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst. [5]

Step 2: Synthesis of this compound

The reduction of the nitro group in 1-(4-nitrophenyl)-4-methyl-1H-imidazole to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Catalytic Hydrogenation

Reaction Principle: In the presence of a metal catalyst (e.g., Palladium on carbon), hydrogen gas is used to reduce the nitro group to an amine. The reaction is typically carried out in a polar solvent like methanol or ethanol. Transfer hydrogenation, using a hydrogen donor like sodium formate or ammonium formate, can also be employed as a safer alternative to using hydrogen gas. [6]

Figure 3: Schematic of the catalytic hydrogenation of the nitro group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-Nitrophenyl)-4-methyl-1H-imidazole | 203.19 | 10.16 g | 0.05 |

| Palladium on Carbon (10% Pd) | - | 1.0 g | - |

| Methanol | 32.04 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |

Procedure:

-

In a hydrogenation flask, dissolve 1-(4-nitrophenyl)-4-methyl-1H-imidazole (10.16 g, 0.05 mol) in methanol (150 mL).

-

Carefully add 10% Palladium on carbon (1.0 g) to the solution.

-

Seal the flask and purge it with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator at 50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: 90-98%

Conclusion

The described two-step synthesis of this compound provides a reliable and efficient route to this valuable pharmaceutical intermediate. The methodologies presented, including nucleophilic aromatic substitution and catalytic hydrogenation, are well-established and can be adapted to various laboratory scales. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product.

References

- Breitenstein, W., et al. (2004). Substituted pyrimidinylaminobenzamides. WO 04/005281 A1.

- Novartis AG. (2006). Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.

-

Wikipedia. Ullmann condensation. Retrieved from [Link]

- Journal of Organic Chemistry. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides.

- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

-

PrepChem.com. Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. Retrieved from [Link]

- Organic Chemistry Portal.

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

- European Patent Office. (2019). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.

- Google Patents. Synthesis method of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl). JP2008545782A.

- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.

- Chemistry LibreTexts. (2023).

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- MDPI. (2021).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Characterization of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on established principles and analogous structures to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a benzenamine (aniline) ring linked to a 4-methylimidazole moiety via a nitrogen-carbon bond. This structural arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The presence of both electron-donating (amine) and aromatic heterocyclic groups influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy A general protocol for acquiring a ¹H NMR spectrum involves the following steps[1]:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Tuning: The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is used with an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | s | 1H | Imidazole H-2 |

| ~7.40 | d | 2H | Benzene H-2', H-6' |

| ~7.00 | s | 1H | Imidazole H-5 |

| ~6.80 | d | 2H | Benzene H-3', H-5' |

| ~3.80 | s (broad) | 2H | -NH₂ |

| ~2.20 | s | 3H | -CH₃ |

Interpretation:

-

The protons on the benzenamine ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the imidazole group (H-2', H-6') will be downfield compared to the protons ortho to the amine group (H-3', H-5') due to the electron-withdrawing nature of the imidazole ring.

-

The imidazole protons will appear as two singlets. The H-2 proton is typically the most downfield proton in the imidazole ring.

-

The methyl group protons will appear as a sharp singlet around 2.20 ppm.

-

The amine protons will present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | C-4' (Benzene) |

| ~138.0 | C-2 (Imidazole) |

| ~136.0 | C-4 (Imidazole) |

| ~122.0 | C-2', C-6' (Benzene) |

| ~120.0 | C-1' (Benzene) |

| ~116.0 | C-5 (Imidazole) |

| ~115.0 | C-3', C-5' (Benzene) |

| ~13.0 | -CH₃ |

Interpretation:

-

The carbon attached to the amine group (C-4') is expected to be the most downfield among the benzene carbons due to the deshielding effect of the nitrogen.

-

The imidazole carbons will have characteristic shifts, with C-2 being the most downfield. The methyl-substituted carbon (C-4) will also be significantly downfield.

-

The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3150-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1620-1580 | C=C stretch | Aromatic C=C |

| 1550-1450 | C=N stretch | Imidazole Ring |

| 1300-1200 | C-N stretch | Aryl-N |

| 850-800 | C-H bend | 1,4-Disubstituted Benzene |

Interpretation:

-

The presence of a primary amine is indicated by the characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range.

-

The aromatic and imidazole ring stretching vibrations will appear in the 1620-1450 cm⁻¹ region.

-

A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₁N₃) is 173.22 g/mol . The molecular ion peak is expected at m/z = 173.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can proceed through several pathways, providing structural information.

Proposed Fragmentation Pathway

Caption: Proposed key fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a methyl radical (•CH₃): A peak at m/z = 158 would correspond to the loss of the methyl group from the molecular ion.

-

Cleavage of the C-N bond: Fission of the bond between the benzene ring and the imidazole nitrogen can lead to two characteristic fragments: the 4-methylimidazolyl cation at m/z = 81 and the aminophenyl cation at m/z = 92.

Conclusion

The spectroscopic data presented in this guide, derived from established principles and analysis of analogous compounds, provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed electronic and structural profile of the molecule. This information is critical for researchers in quality control, reaction monitoring, and the rational design of novel compounds in drug discovery and materials science. It is recommended that this predictive data be confirmed with experimental analysis of a purified sample.

References

-

The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.

-

Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. Taylor & Francis Online. Available at: [Link]

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (Standard). LGC Standards.

-

4-(1H-imidazol-1-yl)aniline. PubChem. Available at: [Link]

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

- Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Indian Journal of Chemistry.

-

1H-Imidazole, 4-methyl-. NIST WebBook. Available at: [Link]

-

4-(1H-imidazol-4-yl)aniline. PubChem. Available at: [Link]

-

4-(1H-IMIDAZOL-1-YL)ANILINE. ChemBK. Available at: [Link]

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]

-

1H-Imidazole, 1-methyl-. NIST WebBook. Available at: [Link]

-

Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]

- 4-(4-METHYL-1H-IMIDAZOL-1-YL)-3-(TRIFLUOROMETHYL)ANILINE. gsrs.

- 4-(1-IMIDAZOLYLMETHYL)ANILINE. gsrs.

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health (NIH). Available at: [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health (NIH). Available at: [Link]

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The document will delve into the predicted solubility of this molecule in various organic solvents, grounded in fundamental chemical principles. Furthermore, it will provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a compound like this compound, which serves as a crucial intermediate in the synthesis of various therapeutic agents, a thorough understanding of its solubility in different organic solvents is paramount for process development, formulation, and ensuring reproducible experimental outcomes in medicinal chemistry.[3] Poor solubility can lead to challenges in handling, purification, and formulation, potentially hindering the progression of a drug candidate.[4]

Physicochemical Profile of this compound:

To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.

-

Structure:

-

Key Features:

-

Benzenamine (Aniline) Moiety: The primary amine group (-NH2) attached to the benzene ring can act as both a hydrogen bond donor and acceptor. This contributes to its potential for interaction with protic solvents.

-

Imidazole Ring: This heterocyclic ring contains two nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.

-

Methyl Group: The methyl group (-CH3) on the imidazole ring adds some nonpolar character to the molecule.

-

Overall Polarity: The presence of multiple nitrogen atoms and the amine group makes this compound a polar molecule. The general principle of "like dissolves like" suggests that it will exhibit higher solubility in polar solvents.[5][6][7]

-

Predicted Solubility Profile in Organic Solvents

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of these solvents can effectively form hydrogen bonds with the amine and imidazole nitrogens of the solute. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylacetamide (DMA), 1-Methyl-2-pyrrolidinone (NMP) | High to Moderate | These solvents possess large dipole moments and can engage in dipole-dipole interactions with the polar solute. The synthesis of a similar compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, utilizes DMF, DMA, and NMP, indicating good solubility.[3][8] |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have intermediate polarity and may exhibit some solvating power, but are less effective at hydrogen bonding compared to protic solvents. |

| Nonpolar | Toluene, Hexane, Heptane | Low to Insoluble | The nonpolar nature of these solvents makes them poor solvents for the polar this compound. A patent for a similar compound mentions re-crystallization from heptane, suggesting low solubility at room temperature.[3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and robustness.[9][10] This section provides a detailed, step-by-step protocol for determining the solubility of this compound using the shake-flask method followed by UV-Vis spectroscopic analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

-

Preparation of the Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.[1] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Analysis and Interpretation of Solubility Data

The experimentally determined solubility data can be rationalized by considering the interplay of intermolecular forces between the solute and the solvent.

The Principle of "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like."[5][6][7] This means that substances with similar polarities are more likely to be soluble in each other.

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, will effectively solvate the polar this compound molecule. The energy released from the formation of solute-solvent interactions will be sufficient to overcome the solute-solute and solvent-solvent interactions.

-

Nonpolar Solvents: In nonpolar solvents, the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the solute molecules are much stronger than the weak van der Waals forces that would be formed with the solvent. Consequently, the solute will have low solubility.

Logical Relationship Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative data is not widely published, a strong predictive understanding of its solubility can be derived from its molecular structure and the fundamental principles of solubility. The provided experimental protocol, based on the reliable shake-flask method, offers a robust framework for researchers to determine precise solubility values. A thorough understanding and experimental validation of solubility are critical for the successful development and application of this important chemical intermediate in the pharmaceutical industry.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

Scientific Research Publishing Inc. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

Indian Patent Office. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Phenylenebis(methylene))di(1H-imidazole). Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

Potential biological activity of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine

An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Executive Summary

This technical guide outlines a comprehensive strategy for the systematic evaluation of the biological activities of this compound. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific substitution pattern of the target molecule, particularly its resemblance to intermediates used in the synthesis of kinase inhibitors like Nilotinib, provides a strong rationale for its investigation as a potential therapeutic agent.[4] This document serves as a roadmap for researchers and drug development professionals, detailing the scientific basis, experimental workflows, and detailed protocols for exploring its potential in oncology, immunology, and infectious diseases.

Part 1: Introduction to the Target Compound

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound. Its structure features a benzenamine (aniline) ring linked to a 4-methyl-substituted imidazole ring.

-

IUPAC Name: 4-(4-methyl-1H-imidazol-1-yl)aniline

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

-

Structure:

Scientific Rationale: The Imidazole Scaffold as a Privileged Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic characteristics and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets, including enzymes and receptors.[3][5] This versatility has led to the development of numerous imidazole-containing drugs. The presence of this scaffold in this compound justifies a broad-spectrum investigation into its potential biological activities.

Part 2: Investigation of Potential Anticancer Activity

Scientific Rationale

Numerous imidazole derivatives have demonstrated significant anticancer potential by inducing apoptosis, causing cell-cycle arrest, and inhibiting protein kinases crucial for tumor cell signaling and survival.[6][7] Notably, the structurally related compound 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl kinase used in the treatment of chronic myeloid leukemia (CML).[4] This precedent strongly suggests that this compound could exhibit cytotoxic or anti-proliferative effects against various cancer cell lines.

Experimental Workflow for Anticancer Evaluation

The proposed workflow follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

Caption: High-level workflow for assessing anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard for evaluating the cytotoxic effect of a compound by measuring the metabolic activity of cells.[8][9]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Anticancer Activity

Summarize the results in a table for clear comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |

| HCT-116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |

Potential Apoptotic Signaling Pathway

Many imidazole-based anticancer agents function by inducing apoptosis.[7][11] A potential mechanism involves the modulation of pro- and anti-apoptotic proteins.

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Part 3: Investigation of Potential Anti-inflammatory Activity

Scientific Rationale

Imidazole derivatives are known to possess significant anti-inflammatory properties, often by modulating the activity of enzymes like cyclooxygenase (COX) or by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[12][13][14] A key initial screening method is to assess the compound's ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cells, a hallmark of the inflammatory response.[15]

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the production of nitrite, a stable metabolite of NO, using the Griess reagent in LPS-stimulated RAW 264.7 murine macrophage cells.[16][17]

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[17] Incubate for 20-24 hours.[15][17]

-

Griess Assay:

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify nitrite levels.

-

Cell Viability Control: Perform a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity

| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 0 (Control) | 0 | 100 |

| 0 + LPS | 100 | 100 |

| 1 + LPS | [Experimental Value] | [Experimental Value] |

| 10 + LPS | [Experimental Value] | [Experimental Value] |

| 50 + LPS | [Experimental Value] | [Experimental Value] |

| 100 + LPS | [Experimental Value] | [Experimental Value] |

| IC₅₀ (µM) | [Calculated Value] | >100 (or calculated value) |

Part 4: Investigation of Potential Antimicrobial Activity

Scientific Rationale

The imidazole moiety is the core pharmacophore in a major class of antifungal drugs (azoles) and is also present in various antibacterial agents.[5][19][20] These compounds often act by disrupting microbial cell membranes or interfering with critical metabolic pathways.[21] Therefore, it is logical to screen this compound for activity against a panel of pathogenic bacteria and fungi.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]

Methodology:

-

Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[23]

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[24] Further dilute this suspension to achieve the final target inoculum density in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[23][25]

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[24]

Data Presentation: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | [Experimental Value] |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | [Experimental Value] |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | [Experimental Value] |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | [Experimental Value] |

Part 5: Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to characterizing the biological potential of this compound. The proposed screening cascade is designed to efficiently identify and validate potential anticancer, anti-inflammatory, and antimicrobial activities. Positive results from these initial in vitro assays would warrant progression to more advanced studies, including:

-

Mechanism of Action Deconvolution: Investigating specific molecular targets (e.g., kinase profiling, COX enzyme inhibition).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer, inflammation, or infection.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

This systematic investigation will elucidate the therapeutic potential of this compound and determine its viability as a lead compound for future drug development efforts.

References

- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: https://orientjchem.

- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06346]

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. MDPI. [URL: https://www.mdpi.com/2673-4087/3/4/47]

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [URL: https://ukhsa.koha-ptfs.co.uk/cgi-bin/koha/opac-detail.pl?biblionumber=106725]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5013]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dove Medical Press. [URL: https://www.dovepress.com/imidazole-as-a-promising-medicinal-scaffold-current-status-and-future-peer-reviewed-fulltext-article-DDDT]

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [URL: https://www.mdpi.com/2813-2192/2/3/20]

- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ml200282t]

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [URL: https://www.bibliomed.org/mns/index.php/nanotech/article/view/622]

- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3146094/]

- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00277f]

- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK598165/]

- Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/81/13_Supplement/287/665809/Abstract-287-Design-and-synthesis-of-imidazole]

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [URL: https://dnascience.plos.org/2023/03/07/antimicrobial-susceptibility-testing-microdilution-technique/]

- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review. [URL: https://ijesrr.org/gallery/13-jan-24.pdf]

- Bioassays for anticancer activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24510583/]

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33504036/]

- Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem. [URL: https://www.benchchem.

- Antimicrobial activity of imidazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Antimicrobial-activity-of-imidazoles_tbl3_329606772]

- Review on Antimicrobial Activity of Imidazole. ProQuest. [URL: https://www.proquest.com/openview/1e73998b584d9435889617267597b411/1?pq-origsite=gscholar&cbl=2043231]

- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [URL: https://www.woah.org/app/uploads/2021/07/bmn-ws-ast-2-en.pdf]

- Broth microdilution susceptibility testing. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3094]

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [URL: https://www.eurl-ar.

- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [URL: https://www.mdpi.com/1660-3397/11/7/2165]